

The Evolution from Dorsomorphin to Selective Analogs

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Compound of Interest

Compound Name: *Dorsomorphin dihydrochloride*

Cat. No.: *B15602982*

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Dorsomorphin, also known as Compound C, was initially identified for its ability to inhibit BMP type I receptors (Activin receptor-like kinases; ALKs), specifically ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8.^{[2][3][4]} However, its utility is limited by significant off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).^{[5][6]} This lack of specificity spurred the development of analogs with improved potency and selectivity.

- LDN-193189: An analog that demonstrates significantly greater potency against ALK2 and ALK3 than Dorsomorphin, with IC₅₀ values in the low nanomolar range.^{[1][7]} While more selective than its parent compound, it can still affect other kinases at higher concentrations.^[8]
- DMH1 (Dorsomorphin Homolog 1): A second-generation analog designed for high selectivity.^{[6][9]} It potently inhibits ALK2 and ALK3 with minimal to no activity against AMPK and VEGFR2, making it a more precise tool for studying BMP-specific signaling.^{[1][6][10][11]}
- K02288: A potent and selective inhibitor of BMP type I receptors with a novel 2-aminopyridine scaffold, distinct from Dorsomorphin's pyrazolo[1,5-a]pyrimidine core.^{[12][13]} It shows high potency for ALK1 and ALK2.^[12]
- ML347: A highly potent inhibitor with unprecedented selectivity for ALK2 over ALK3 (>300-fold).^{[15][16]} It is a valuable tool for dissecting the specific roles of ALK2.^{[15][17]}

Data Presentation: Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values of Dorsomorphin and its analogs against their primary on-targets (BMP receptors) and key off-targets.

Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)

Inhibitor	ALK1 (nM)	ALK2 (nM)	ALK3 (nM)	ALK6 (nM)	Reference(s)
Dorsomorphin	-	~119	~150	~200	[18]
LDN-193189	-	5	30	-	[7]
DMH1	~100s	107.9	<500	>10,000	[10] [11]
K02288	1.8	1.1	34.4	6.4	[12] [19]
ML347	46	32	10,800	9,830	[15] [16] [17]

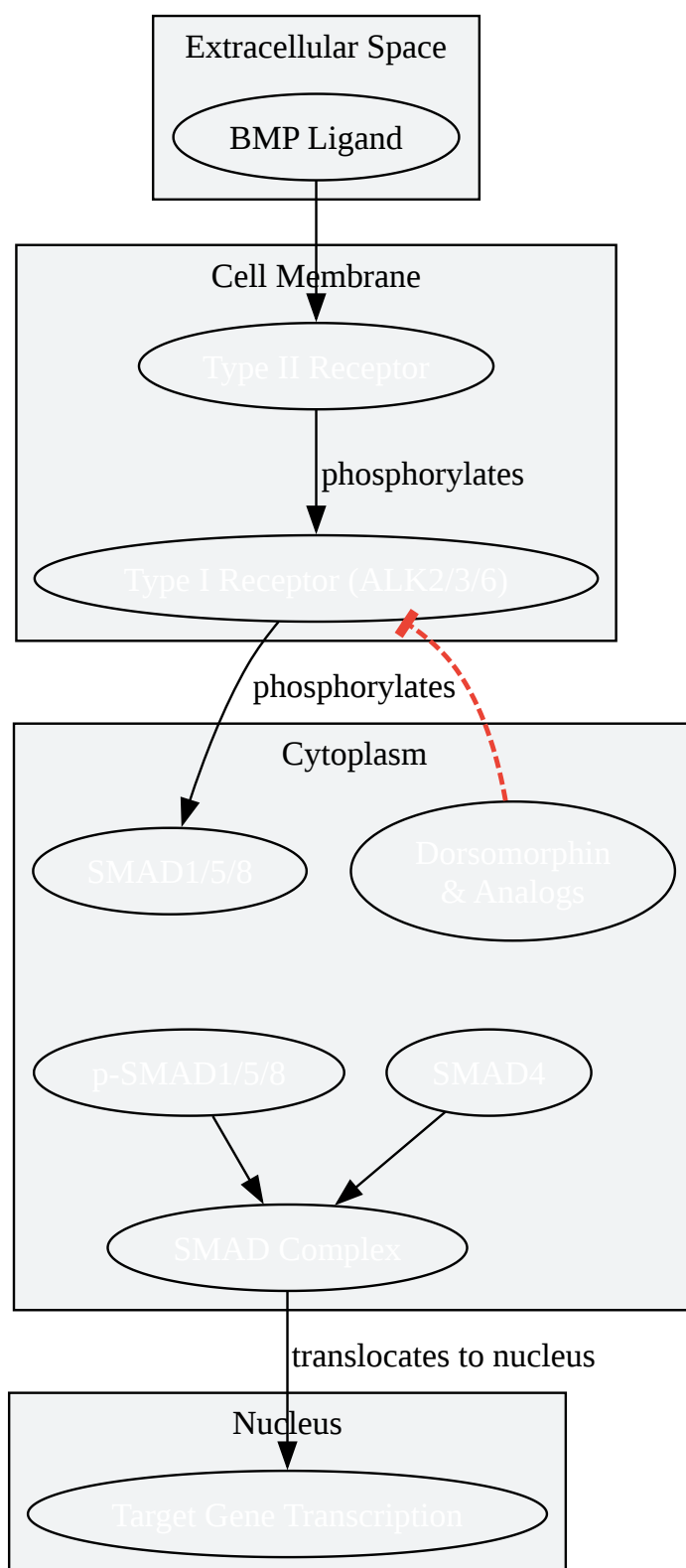
Note: IC50 values can vary between different assay conditions and experimental setups. The data presented is a compilation from multiple sources for comparative purposes.

Table 2: Inhibitory Potency (IC50) against Key Off-Target Kinases

Inhibitor	AMPK (nM)	VEGFR2 (KDR) (nM)	ALK5 (TGFβRI) (nM)	Reference(s)
Dorsomorphin	~109	~300	>10,000	[3] [6] [20]
LDN-193189	~1,000s	~1,000s	>500	[7]
DMH1	No significant inhibition	No significant inhibition	No significant inhibition	[6] [10]
K02288	-	-	321	[12]
ML347	No significant inhibition	19,700	No significant inhibition	[15] [16]

Mandatory Visualization

Signaling Pathway and Inhibitor Action``dot



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Caption: A logical diagram illustrating the target selectivity of Dorsomorphin, LDN-193189, and DMH1.

Experimental Protocols

Accurate and reproducible data are fundamental to scientific research. The following are detailed methodologies for key assays used to determine the inhibitory potency and selectivity of Dorsomorphin and its analogs.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase in a cell-free system.

- Objective: To determine the IC₅₀ value of a compound against a specific purified kinase (e.g., ALK2, ALK3, AMPK).
- Materials:
 - Purified recombinant kinase (e.g., ALK2).
 - Kinase substrate (e.g., a generic substrate like casein or a specific peptide).
 - ATP (often [γ -³²P]ATP or [γ -³³P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays).
 - Test inhibitor (Dorsomorphin or analog) at various concentrations.
 - Kinase reaction buffer.
 - 96-well plates.
 - Detection reagent (e.g., for luminescence-based assays like ADP-Glo™) or filter paper for radiolabeled assays. [6][21]* Procedure:
 - Prepare serial dilutions of the inhibitor in DMSO, then dilute into the kinase reaction buffer.
 - In a 96-well plate, add the purified kinase and the substrate to the reaction buffer.

- Add the diluted inhibitor to the wells. Include controls with DMSO only (no inhibitor) and wells without kinase (background).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). [20] 6. Stop the reaction (e.g., by adding a stop solution like phosphoric acid). [20] 7. Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring radioactivity. For luminescence assays, a detection reagent is added that correlates light output to the amount of ADP produced.
- Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration relative to the no-inhibitor control. Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

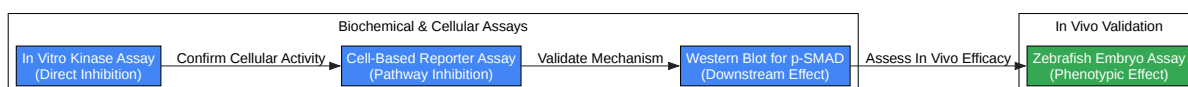
Cell-Based BMP-Responsive Luciferase Reporter Assay

This assay measures the effect of an inhibitor on the BMP signaling pathway within a cellular context.

- Objective: To determine the functional IC50 of a compound for the BMP signaling cascade in living cells.
- Materials:
 - A suitable cell line, such as C2C12 myoblasts, which are responsive to BMP. [13] * A luciferase reporter plasmid containing a BMP-responsive element (BRE) upstream of the firefly luciferase gene. [22] * A control plasmid expressing Renilla luciferase for normalization of transfection efficiency and cell number. [13][22] * Transfection reagent.
 - BMP ligand (e.g., BMP4) to stimulate the pathway. [13] * Test inhibitor at various concentrations.
 - Luciferase assay reagent system (e.g., Dual-Luciferase® Reporter Assay System).
- Procedure:

- Co-transfect the cells with the BRE-firefly luciferase and Renilla luciferase plasmids.
- Plate the transfected cells into 96-well plates and allow them to adhere.
- Pre-treat the cells with serial dilutions of the inhibitor for a set period (e.g., 1 hour).
- Stimulate the cells with a fixed concentration of a BMP ligand (e.g., BMP4).
- Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).
- Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of BMP-induced luciferase activity at each inhibitor concentration and determine the IC50 value. [1]

Experimental Workflow Visualization



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Caption: A general experimental workflow for validating the efficacy and mechanism of ALK inhibitors.

Conclusion and Recommendations

The evolution from Dorsomorphin to its analogs represents a significant advancement in the development of tools for studying BMP signaling.

- Dorsomorphin: Remains a useful, albeit non-specific, tool for initial exploratory studies. However, any results obtained should be confirmed with more selective inhibitors due to its significant off-target effects on AMPK and VEGFR2. [5][6]* LDN-193189: Offers a substantial increase in potency over Dorsomorphin and is an excellent choice for potent inhibition of the canonical BMP pathway. [1][7]* DMH1: Provides the highest selectivity for BMP receptors over AMPK and VEGFR2 among the Dorsomorphin-derived analogs. [1][6][9] It is the inhibitor of choice for studies aiming to dissect the specific roles of BMP signaling without the confounding influence of off-target kinase inhibition.
- K02288 & ML347: These compounds offer even greater specificity for particular ALK isoforms, especially ML347 for ALK2. [12][15] They are invaluable for research focused on the distinct functions of individual BMP type I receptors.

The choice between Dorsomorphin and its analogs critically depends on the specific experimental question and the required level of selectivity. For most applications requiring specific inhibition of the BMP pathway, the use of highly selective analogs like DMH1, K02288, or ML347 is strongly recommended to ensure that the observed biological effects are directly attributable to the modulation of BMP signaling.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Comparison of newly developed anti-bone morphogenetic protein 4 llama-derived antibodies with commercially available BMP4 inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. apexbt.com [apexbt.com]
- 11. stemcell.com [stemcell.com]
- 12. rndsystems.com [rndsystems.com]
- 13. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. ML347 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 18. benchchem.com [benchchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
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